Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-
Description
"Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-" (hereafter referred to as Compound A) is a synthetic isoquinoline-3-carboxamide derivative characterized by a glycine moiety conjugated to a substituted isoquinoline scaffold. Key structural features include:
- Chlorine at position 1, which enhances electrophilicity and may influence metabolic stability.
- Hydroxyl group at position 4, contributing to hydrogen-bonding interactions.
- A carboxamide linkage at position 3, which is critical for binding to biological targets.
Structure
3D Structure
Properties
IUPAC Name |
2-[(1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5/c19-17-13-8-11(26-10-4-2-1-3-5-10)6-7-12(13)16(24)15(21-17)18(25)20-9-14(22)23/h1-8,24H,9H2,(H,20,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAUESXRNXRXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=C(N=C3Cl)C(=O)NCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463927 | |
| Record name | Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808116-60-1 | |
| Record name | Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- (CAS No. 808116-60-1) is a synthetic compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₃ClN₂O₅
- Molecular Weight : 372.8 g/mol
- IUPAC Name : 2-[(1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid
- Purity : Typically ≥ 95% .
Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- has been studied for its role as a potential hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. HIF-PH inhibitors are known to stabilize hypoxia-inducible factors, which play crucial roles in cellular responses to low oxygen levels. This stabilization can lead to increased erythropoietin (EPO) production, promoting erythropoiesis and improving oxygen delivery in tissues .
Biological Effects
- Erythropoiesis Stimulation : The compound has shown promise in stimulating erythropoiesis, particularly in conditions such as anemia associated with chronic kidney disease (CKD). By inhibiting HIF-PH, it can enhance endogenous EPO production .
- Antioxidant Properties : There is evidence suggesting that compounds similar to Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- exhibit antioxidant properties, potentially reducing oxidative stress in cells .
- Cellular Mechanisms : Research indicates that this compound may influence various ion channels and cellular signaling pathways, which could have implications for cardiac and neuronal functions .
Study 1: Erythropoietin Production
A clinical study evaluated the effects of HIF-PH inhibitors on EPO levels in patients with CKD. The results demonstrated that treatment with Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- led to a significant increase in serum EPO levels compared to baseline measurements.
Study 2: Cellular Response to Hypoxia
In vitro studies using cardiac myocytes revealed that the compound modulated ion currents associated with hypoxic conditions. Specifically, it was observed that the compound reduced peak sodium current amplitudes and altered potassium channel activity, demonstrating its potential impact on cardiac function under stress conditions .
Comparative Table of Biological Activities
| Activity | Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- | Roxadustat |
|---|---|---|
| EPO Production | Increased under hypoxic conditions | Increased |
| Antioxidant Activity | Potentially present | Confirmed |
| Ion Channel Modulation | Yes | Yes |
| Clinical Application | Anemia treatment in CKD | Anemia treatment in CKD |
Scientific Research Applications
Medicinal Chemistry
Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- is primarily studied for its potential as a therapeutic agent. Its structural components suggest it may have applications in treating various diseases, particularly those related to hypoxia and anemia.
Case Studies
- Roxadustat Analog : This compound is noted as an impurity of Roxadustat, a drug used for treating anemia in patients with chronic kidney disease. Research indicates that similar compounds may enhance erythropoiesis by inhibiting prolyl hydroxylase enzymes, which stabilize hypoxia-inducible factors (HIFs) and promote erythropoietin production .
Pharmacology
The pharmacological profile of Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- suggests potential applications in:
- Cancer Therapy : By modulating the HIF pathway, compounds like this may have roles in cancer treatment, particularly in tumors that exploit hypoxic conditions for growth.
Research Findings
Studies have demonstrated that targeting HIF pathways can inhibit tumor growth and metastasis in preclinical models . Further investigation into this compound's specific interactions with HIF pathways could yield valuable insights.
Toxicology Studies
Understanding the safety profile of Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- is crucial for its application in pharmaceuticals. Toxicological assessments are necessary to evaluate any adverse effects associated with its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Compound A with structurally analogous isoquinoline derivatives from , focusing on substituent variations, molecular properties, and observed behaviors:
| Compound ID | Substituents (Position) | Key Structural Differences | Molecular Weight* | Observed CID Behavior (MS) |
|---|---|---|---|---|
| Compound A | 1-Cl, 4-OH, 7-PhO | Phenoxy at position 7 | ~404.8† | Not reported; inferred from analogs below |
| Compound 1 | 1-Cl, 4-OH, 7-isopropoxy | Isopropoxy (vs. phenoxy) at position 7 | ~376.8 | Forms reversible water adducts; stable CID |
| Compound 2 | 1-Cl, 4-OH, 6-isopropoxy | Isopropoxy at position 6 (vs. 7) | ~376.8 | Altered fragmentation due to positional isomer |
| Compound 3 | 4-OH, 7-isopropoxy (no Cl) | Absence of chlorine at position 1 | ~342.3 | Reduced stability due to lack of Cl |
| Compound 4 | 1-Cl, 4-OH, 6-isopropoxy; 2-hydroxyethyl | Hydroxyethylamide (vs. glycine) at position 3 | ~420.9 | Increased hydrophilicity; altered adducts |
| Compound 5 | 1-Cl, 4-OH, 7-isopropoxy; carboxylic acid | Carboxylic acid (vs. carboxamide) at position 3 | ~363.8 | Enhanced gas-phase acidity; unstable CID |
*Calculated based on molecular formulas from ; †Estimated for Compound A.
Key Findings:
Chlorine at position 1 (shared with Compounds 1, 2, 4, 5) is critical for stabilizing the isoquinoline core during CID, as its absence (Compound 3) leads to reduced gas-phase stability .
Functional Group Impact :
- The glycine moiety in Compound A (vs. hydroxyethylamide in Compound 4) may enhance hydrogen-bonding capacity but reduce lipophilicity, affecting bioavailability.
- Carboxylic acid derivatives (Compound 5) exhibit distinct gas-phase behavior, including proton transfer reactions, which are absent in carboxamides like Compound A .
Analytical Implications: Compounds with isopropoxy groups (1, 2) form multiple reversible water adducts in MS, a phenomenon likely shared with Compound A due to its polar substituents . Positional isomerism (e.g., 6- vs. 7-substitution in Compounds 1 and 2) significantly alters CID fragmentation patterns, suggesting that Compound A’s 7-phenoxy group will produce unique diagnostic ions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-, and how can purity be optimized?
- Methodology:
- Stepwise synthesis : Begin with the preparation of the isoquinolinyl backbone via cyclization of substituted phenoxy precursors under acidic conditions. Introduce the chloro and hydroxy groups via electrophilic substitution .
- Coupling reaction : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the glycine moiety to the functionalized isoquinoline core. Monitor reaction progress via TLC or HPLC .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >95% purity. Validate purity via NMR (¹H/¹³C) and mass spectrometry .
Q. How should researchers characterize the physicochemical properties of this compound?
- Key parameters:
-
LogP : Determine experimentally using shake-flask method or predict via computational tools (e.g., ChemDraw). Expected LogP ~3.90 due to aromatic and polar substituents .
-
Stability : Assess thermal stability via differential scanning calorimetry (DSC). Store at 2–8°C under inert atmosphere to prevent degradation .
-
Solubility : Test in DMSO (primary solvent for biological assays) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy .
Property Value Method Melting Point 201–203°C (decomposes) DSC Solubility in DMSO >10 mg/mL Gravimetric analysis λmax 280 nm UV-Vis
Q. What safety protocols are critical for handling this compound?
- Hazard mitigation : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation; refer to analogous SDS for glycine derivatives (e.g., acute oral toxicity LD50 >2000 mg/kg in rats) .
- Waste disposal : Neutralize acidic/basic byproducts before incineration. Follow EPA guidelines for halogenated organic waste .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for hypoxia-inducible factor (HIF) modulation?
- Experimental design:
- Analog synthesis : Modify the phenoxy or chloro substituents and test HIF-1α stabilization in HEK293T cells via Western blot .
- Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to HIF prolyl hydroxylase (PHD2). Compare with Roxadustat (FG-4592), a structurally related HIF stabilizer .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling :
- Assess oral bioavailability in rodent models via LC-MS/MS. Optimize formulation using lipid-based carriers if bioavailability is <20% .
- Measure half-life in plasma; if short, introduce metabolically stable groups (e.g., methyl substituents) .
Q. How can researchers validate the compound’s mechanism in disease models (e.g., anemia, cancer)?
- In vivo models :
- Anemia : Induce renal anemia in rats (5/6 nephrectomy) and administer the compound orally. Measure hemoglobin and erythropoietin levels weekly .
- Cancer : Evaluate antiproliferative activity in HT-29 colon cancer cells via MTT assay. Compare IC50 values with 5-FU as a positive control .
Methodological Notes
- Synthesis challenges : Side reactions during isoquinoline functionalization may yield regioisomers. Use high-resolution mass spectrometry (HRMS) to confirm molecular identity .
- Data reproducibility : Standardize reaction conditions (temperature, solvent purity) across batches. Share raw NMR/LC-MS data via open-access repositories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
